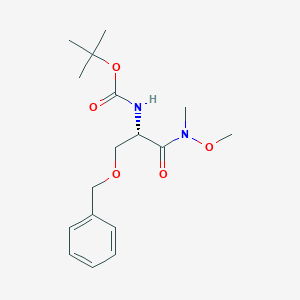
Boc-O-benzyl-L-serine N,O-dimethylhydroxamide
Descripción general
Descripción
Boc-L-ser(bzl)-nme(ome) is a compound that belongs to the family of amino acid derivatives. It is commonly used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a benzyl (Bzl) group, and a methyl ester (OMe) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-ser(bzl)-nme(ome) typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a benzyl (Bzl) group. The final step involves the esterification of the carboxyl group with methanol to form the methyl ester (OMe).
Industrial Production Methods
Industrial production of Boc-L-ser(bzl)-nme(ome) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-ser(bzl)-nme(ome) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc and Bzl protective groups can be selectively removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc group, while hydrogenation with palladium on carbon (Pd/C) is used to remove the Bzl group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Boc-L-ser(bzl)-nme(ome) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
Mecanismo De Acción
The mechanism of action of Boc-L-ser(bzl)-nme(ome) involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Bzl group protects the hydroxyl group. The methyl ester (OMe) group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.
Comparación Con Compuestos Similares
Boc-L-ser(bzl)-nme(ome) is unique due to its combination of protective groups, which provide selective protection during peptide synthesis. Similar compounds include:
Boc-L-ser(ome): Lacks the benzyl group, providing less protection for the hydroxyl group.
Boc-L-ser(bzl)-oh: Lacks the methyl ester group, providing less protection for the carboxyl group.
Fmoc-L-ser(bzl)-nme(ome): Uses a different protective group (Fmoc) for the amino group, offering different deprotection conditions.
These similar compounds highlight the uniqueness of Boc-L-ser(bzl)-nme(ome) in providing comprehensive protection for all functional groups during peptide synthesis.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXJRNLFQIIVMB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














